REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([O:13][CH3:14])[C:5]([O:11][CH3:12])=[C:6]([CH:8]([OH:10])[CH3:9])[CH:7]=1.C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>C(Cl)Cl.CC(OC)(C)C>[Cl:1][C:2]1[CH:3]=[C:4]([O:13][CH3:14])[C:5]([O:11][CH3:12])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
204 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=C(C1)C(C)O)OC)OC
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
|
Name
|
|
Quantity
|
315 g
|
Type
|
reactant
|
Smiles
|
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
|
Name
|
|
Quantity
|
0.2 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
did not result in a temperature
|
Type
|
TEMPERATURE
|
Details
|
increase
|
Type
|
CUSTOM
|
Details
|
was tested by TLC 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The dark slurry was poured into 0.2 kg celite
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
|
FILTRATION
|
Details
|
filtered over an additional 0.2 kg celite
|
Type
|
CONCENTRATION
|
Details
|
DCM/TBME solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
A coating of tar formed on the flask walls
|
Type
|
CUSTOM
|
Details
|
a solid also formed
|
Type
|
DISSOLUTION
|
Details
|
did not dissolve)
|
Type
|
ADDITION
|
Details
|
The solution was mixed with 0.2 kg silica gel
|
Type
|
CUSTOM
|
Details
|
to evaporate
|
Type
|
WASH
|
Details
|
the organic material was eluted with TBME until no product
|
Type
|
CONCENTRATION
|
Details
|
The resulting yellow solution was concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a yellow solid
|
Type
|
CUSTOM
|
Details
|
the solution was flushed through a 0.4 kg silica gel plug
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated
|
Type
|
CUSTOM
|
Details
|
to yield 145.8 g
|
Type
|
CUSTOM
|
Details
|
dry solid (72% yield, 95% pure by HPLC)
|
Reaction Time |
40 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(=C(C1)C(C)=O)OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |